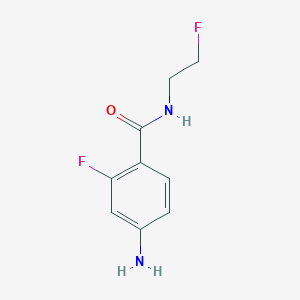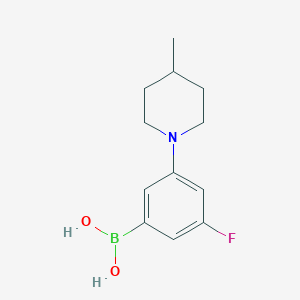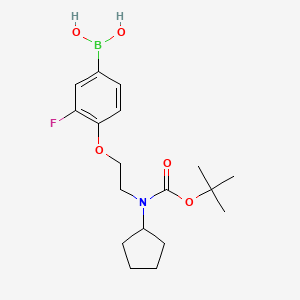
4-氨基-2-氟-N-(2-氟乙基)苯甲酰胺
描述
4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide is a chemical compound characterized by its molecular structure, which includes an amino group, a fluorine atom, and an N-(2-fluoroethyl) group attached to a benzamide backbone
科学研究应用
Chemistry: In chemistry, 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its fluorine atoms can enhance the biological activity and stability of drug molecules.
Industry: In the industrial sector, 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide can be used in the production of agrochemicals, dyes, and other fluorinated materials.
作用机制
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may interact with its targets (such as hdacs) and induce changes that affect cellular processes .
Biochemical Pathways
Given its potential interaction with hdacs, it may influence gene expression and protein function, thereby affecting various cellular pathways .
Result of Action
Similar compounds have been shown to have anti-proliferative effects on certain cell types .
生化分析
Biochemical Properties
4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an intermediate in the synthesis of antiandrogen drugs used in treating advanced prostate cancer . The nature of these interactions often involves binding to specific active sites on enzymes, thereby influencing their activity and modulating biochemical pathways.
Cellular Effects
The effects of 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the proliferation and apoptosis of cancer cells, making it a potential candidate for cancer therapy . Additionally, its impact on gene expression can lead to alterations in the production of key proteins involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
At the molecular level, 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For example, its interaction with androgen receptors can inhibit the signaling pathways that promote cancer cell growth . This inhibition is crucial for its potential use in cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role as an intermediate in the synthesis of antiandrogen drugs highlights its involvement in metabolic pathways related to hormone regulation . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide typically involves multiple steps, starting with the reaction of 2-fluoroaniline with chloroacetyl chloride to form 2-fluoro-N-(2-fluoroethyl)benzamide. This intermediate is then subjected to further reactions to introduce the amino group at the appropriate position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as hydroxide (OH-) or alkoxides (RO-) can be used.
Major Products Formed:
Oxidation: 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide can be oxidized to form 4-amino-2-fluoro-N-(2-fluoroethyl)benzamide nitro compound.
Reduction: The nitro compound can be reduced to form 4-amino-2-fluoro-N-(2-fluoroethyl)benzamide amine.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
相似化合物的比较
4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide: The compound .
4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide nitro compound: An oxidized derivative.
4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide amine: A reduced derivative.
Uniqueness: 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide is unique due to its specific arrangement of amino and fluorine groups, which can impart distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
4-amino-2-fluoro-N-(2-fluoroethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c10-3-4-13-9(14)7-2-1-6(12)5-8(7)11/h1-2,5H,3-4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKHAQUCOATAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1450595.png)









![Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid](/img/structure/B1450611.png)

